molecular formula C9H10N2O3 B181844 N,N-dimethyl-2-nitrobenzamide CAS No. 2018-71-5

N,N-dimethyl-2-nitrobenzamide

Cat. No. B181844
Key on ui cas rn: 2018-71-5
M. Wt: 194.19 g/mol
InChI Key: KPQZUMNGHBYUOI-UHFFFAOYSA-N
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Patent
US05688795

Procedure details

A mixture of N,N-dimethyl-2-nitrobenzamide (4.76 g, 24.5 mmol) and 10% palladium on carbon (470 mg) in 100 mL of ethanol was stirred under hydrogen at atmospheric pressure for approximately 12 hours. The mixture was filtered and concentrated to dryness to give 2-amino-N,N-dimethylbenzamide (4 g, 24.2 mmol), m.p. 53°-54° C.
Quantity
4.76 g
Type
reactant
Reaction Step One
Quantity
470 mg
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:14])[C:3](=[O:13])[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[N+:10]([O-])=O>[Pd].C(O)C>[NH2:10][C:5]1[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=1[C:3]([N:2]([CH3:14])[CH3:1])=[O:13]

Inputs

Step One
Name
Quantity
4.76 g
Type
reactant
Smiles
CN(C(C1=C(C=CC=C1)[N+](=O)[O-])=O)C
Name
Quantity
470 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred under hydrogen at atmospheric pressure for approximately 12 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
NC1=C(C(=O)N(C)C)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 24.2 mmol
AMOUNT: MASS 4 g
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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